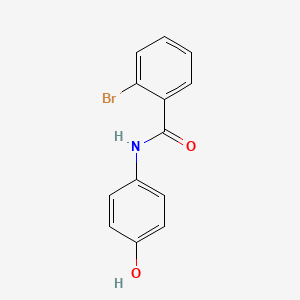

2-bromo-N-(4-hydroxyphenyl)benzamide

Description

2-Bromo-N-(4-hydroxyphenyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the ortho position of the benzoyl group and a hydroxyl-substituted aniline moiety. Benzamide derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and crystallography.

Properties

IUPAC Name |

2-bromo-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCHLSBZTUMRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403650 | |

| Record name | 2-bromo-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92059-97-7 | |

| Record name | 2-bromo-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-hydroxyphenyl)benzamide typically involves the bromination of N-(4-hydroxyphenyl)benzamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the compound into different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce quinones .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-bromo-N-(4-hydroxyphenyl)benzamide as an antimicrobial agent. It has been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis. The presence of the hydroxy group is crucial for its activity, as modifications that remove or alter this group significantly reduce efficacy .

Anticancer Properties

Research indicates that derivatives of bromophenol compounds, including this compound, exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. These compounds may interact with specific molecular targets involved in cancer progression, making them candidates for further development as therapeutic agents .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its structural features allow it to interact with biological targets effectively, which could lead to the development of new drugs aimed at conditions such as cancer and bacterial infections.

Material Science Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications that can lead to novel materials with specific properties suitable for industrial applications.

Case Studies

-

Antitubercular Activity Study :

A series of meta-amido bromophenol derivatives were synthesized based on the structure of this compound. These derivatives demonstrated potent inhibitory activity against Mycobacterium tuberculosis in vitro, emphasizing the importance of structural modifications for enhancing biological activity . -

Synthesis and Evaluation :

A study focused on synthesizing various benzamide derivatives from this compound revealed insights into optimizing their biological activities through systematic structural changes .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

3,5-Dibromo-N-(4-hydroxyphenyl)benzamide

- Structure : Features two bromine atoms at the 3 and 5 positions of the benzoyl group.

- Synthesis: Prepared via DCC/DMAP-mediated condensation of 3,5-dibromo benzoic acid with 4-aminophenol, favoring amide bond formation over esterification .

- Key Differences: Increased molecular weight (377.0 g/mol vs.

2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide

- Structure : Replaces bromine with chlorine and fluorine at positions 2 and 6 of the benzoyl group.

- Properties : Lower molecular weight (265.7 g/mol) due to lighter halogens. Fluorine’s electronegativity enhances polarity, while chlorine may improve lipophilicity .

- Crystallography : Crystallizes in space group Pna2₁, distinct from brominated analogs, suggesting different packing efficiencies .

Nitro-Substituted Analogs

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Nitro group at the ortho position of the aniline ring.

- Synthesis : Synthesized via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .

- Crystal Data: Triclinic space group P1 with two molecules per asymmetric unit. Bond lengths (C–Br: ~1.89 Å) and dihedral angles (benzoyl-aniline: ~50°) differ slightly from non-nitro analogs due to nitro’s electron-withdrawing effects .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

Heterocyclic and Dendritic Derivatives

2-Bromo-N-(1H-indol-5-yl)-4,5-dimethoxybenzamide

- Structure : Replaces hydroxyl group with indole and methoxy substituents.

- Implications : Indole’s aromaticity enables π-π stacking, while methoxy groups enhance lipophilicity. Such modifications are common in drug design to optimize bioavailability .

N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide

Fluorinated and Sulfonamide Analogs

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide

- Structure : Incorporates trifluoropropyl and multiple halogens.

- Properties : Fluorine atoms increase metabolic stability and lipophilicity, making this compound relevant in agrochemical and pharmaceutical contexts .

2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

- Structure : Thiadiazole ring with sulfanyl and bromine substituents.

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-Bromo-N-(4-hydroxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving bromination of the corresponding amide. The general synthetic route includes:

- Starting Materials : 4-hydroxyaniline and 2-bromobenzoyl chloride.

- Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

- Purification : The product is purified using recrystallization techniques or chromatography.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Properties : Studies have shown that benzamide derivatives can exhibit significant antimicrobial effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, suggesting a potential application in treating infections .

- Anticancer Activity : Certain benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making them candidates for further development in cancer therapeutics .

- Cardiovascular Effects : Similar compounds have been studied for their effects on heart failure models, showing improvements in left ventricular pressure and reductions in infarct size during ischemia-reperfusion injury, indicating potential cardiovascular protective effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Key aspects include:

- Substituents : The presence of the bromo and hydroxy groups enhances its interaction with biological targets. The hydroxyl group may contribute to increased solubility and bioavailability, while the bromo group may enhance binding affinity to specific receptors.

- Hydrophobicity : The balance between hydrophilic and hydrophobic regions in the molecule affects its membrane permeability and overall bioactivity.

Case Studies

Several studies have focused on the biological activity of benzamide derivatives similar to this compound:

- Antimicrobial Evaluation : A study evaluated various benzamide derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications at the phenolic position significantly enhanced antibacterial activity .

- Cancer Cell Line Studies : Research involving derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Cardioprotective Effects : In an experimental model of heart failure, a related compound demonstrated significant reductions in infarct size and improvements in cardiac function, suggesting a mechanism involving modulation of nitric oxide pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.